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molecular formula C12H23B B8317775 dicyclohexylborane

dicyclohexylborane

Cat. No. B8317775
M. Wt: 178.12 g/mol
InChI Key: XNYOSXARXANYPB-UHFFFAOYSA-N
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Patent
US04450149

Procedure details

18-Nonadecenoic acid (100 mg, 0.34 mmol) was hydroborated with dicylohexylborane (0.7 mmol) at 0° C. The organoborane was iodinated with sodium aceate (0.7 mmol), sodium iodide (0.35 mmol), and chloramine-T (0.7 mmol). The product was isolated by column chromotography on silica gel (10% ethyl acetate:hexane):yield 129 mg (89%); m/e=424.5 (calcd 424.5); NMR (CDCl3) 1.2 δ (s, 30H, alkane), 2.1 (m, 4H, --CH2CO2H--CH2I), 3.0 (t, 2H, --CH2I), 11.9 (s, 1H, --CO2H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.7 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
organoborane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.7 mmol
Type
reactant
Reaction Step Four
Quantity
0.35 mmol
Type
reactant
Reaction Step Five
Quantity
0.7 mmol
Type
reactant
Reaction Step Six
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([OH:21])(=[O:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH:18]=[CH2:19].C1(BC2CCCCC2)CCCCC1.C([O-])(=O)C.[Na+].[I-:40].[Na+].CC1C=CC(S(NCl)(=O)=O)=CC=1>>[I:40][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([OH:21])=[O:20] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC=C)(=O)O
Step Two
Name
Quantity
0.7 mmol
Type
reactant
Smiles
C1(CCCCC1)BC1CCCCC1
Step Three
Name
organoborane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.7 mmol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
0.35 mmol
Type
reactant
Smiles
[I-].[Na+]
Step Six
Name
Quantity
0.7 mmol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)NCl
Step Seven
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated by column chromotography on silica gel (10% ethyl acetate:hexane)

Outcomes

Product
Name
Type
Smiles
ICCCCCCCCCCCCCCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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